

2-Hydroxymethylene Ethisterone: A Technical Guide for the Research Intermediate

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Compound of Interest		
Compound Name:	2-Hydroxymethylene ethisterone	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxymethylene ethisterone serves as a critical intermediate in the synthesis of various steroidal compounds, most notably Danazol, a synthetic steroid with a range of therapeutic applications. This technical guide provides an in-depth overview of **2-hydroxymethylene ethisterone**, focusing on its chemical properties, synthesis, and its role as a precursor in pharmaceutical development. This document collates available quantitative data, outlines a detailed experimental protocol for its synthesis, and visualizes the relevant chemical transformations and biological pathways.

Introduction

2-Hydroxymethylene ethisterone, also known as (17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one or 17-Ethynyl-2-(hydroxymethylene)-testosterone, is a key synthetic intermediate derived from ethisterone.[1][2][3] Its primary significance in research and drug development lies in its role as a direct precursor to Danazol, a medication used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema.[3][4] Understanding the synthesis and properties of this intermediate is crucial for the efficient production and development of related steroidal drugs.

Chemical and Physical Properties



A summary of the key chemical and physical properties of **2-hydroxymethylene ethisterone** is presented in Table 1. This data is compiled from various chemical suppliers and databases.[2] [5][6][7]

Table 1: Physicochemical Properties of 2-Hydroxymethylene Ethisterone

Property	Value	Reference
CAS Number	2787-02-2	[2][3]
Molecular Formula	C22H28O3	[5][7]
Molecular Weight	340.46 g/mol	[2][5]
IUPAC Name	(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phena nthren-3-one	[5]
Appearance	White to off-white solid	[2]
Storage Conditions	2°C - 8°C	[6][7]

Note: Spectroscopic data such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR are typically provided with commercially available reference standards but are not consistently reported in publicly accessible literature. Chemical suppliers like SynThink Research Chemicals indicate that a comprehensive Certificate of Analysis (CoA) with this data is available upon purchase.[2]

Synthesis of 2-Hydroxymethylene Ethisterone

The synthesis of **2-hydroxymethylene ethisterone** from ethisterone is typically achieved through a formylation reaction, which introduces the hydroxymethylene group at the C2 position of the steroid's A-ring. The Vilsmeier-Haack reaction is a common and effective method for this transformation.[8][9][10] The following is a representative experimental protocol based on the principles of this reaction and information derived from related syntheses.[1][8]



Experimental Protocol: Formylation of Ethisterone via Vilsmeier-Haack Reaction

Materials:

- Ethisterone
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃), freshly distilled
- Sodium acetate
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ice

Procedure:

- Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a
 magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,Ndimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Slowly add phosphorus
 oxychloride (POCl₃) dropwise to the DMF with constant stirring. The formation of the
 Vilsmeier reagent (a chloroiminium salt) will occur. Maintain the temperature below 5°C
 during the addition.
- Reaction with Ethisterone: Dissolve ethisterone in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

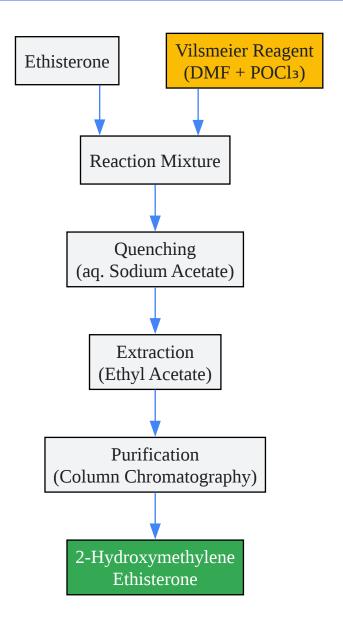


- Work-up and Isolation: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add a cold aqueous solution of sodium acetate to quench the reaction. This step should be performed with caution as the reaction can be exothermic. Stir the mixture for a short period at 0°C.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The organic layer should be washed sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),
 filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain
 the crude product.
- Purification: Purify the crude 2-hydroxymethylene ethisterone by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Note: The specific quantities of reagents, reaction times, and purification solvents should be optimized based on the scale of the reaction and laboratory conditions. A Chinese patent (CN104086619A) describes the synthesis of Danazol from androstenedione, which includes a "2-position Secondary hydroxylation" step to form the 2-hydroxymethylene intermediate, corroborating this synthetic route.[1]

Synthesis Workflow





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Synthesis of 2-Hydroxymethylene Ethisterone Workflow.

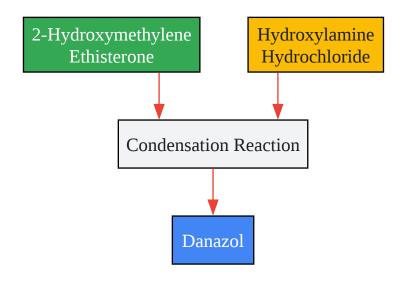
Role as an Intermediate in Danazol Synthesis

The primary application of **2-hydroxymethylene ethisterone** is as a key intermediate in the synthesis of Danazol. The hydroxymethylene group at the C2 position and the ketone at the C3 position of the steroid A-ring are reactive sites that allow for the formation of the isoxazole ring characteristic of Danazol.

Conversion to Danazol



The conversion of **2-hydroxymethylene ethisterone** to Danazol involves a condensation reaction with hydroxylamine hydrochloride. This reaction forms the isoxazole ring fused to the A-ring of the steroid.



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Conversion of the Intermediate to Danazol.

Biological Activity and Signaling Pathways

While **2-hydroxymethylene ethisterone** is a crucial chemical intermediate, there is limited information available regarding its own biological activity. Research has primarily focused on the final product, Danazol.

In Vitro Studies

One study investigated the effects of Danazol and its metabolites, including 2-hydroxymethyl ethisterone, on the growth of human endometrial cells in vitro. The results indicated that while Danazol and testosterone suppressed cell growth, 2-hydroxymethyl ethisterone did not show significant growth suppression at the tested concentrations.[4] This suggests that the biological activity of Danazol is not directly attributable to this particular intermediate form.

Signaling Pathways of the Final Product, Danazol

The biological effects of the final product, Danazol, are complex and involve multiple signaling pathways. Danazol exhibits weak androgenic, anabolic, and progestogenic activities.[11] It acts



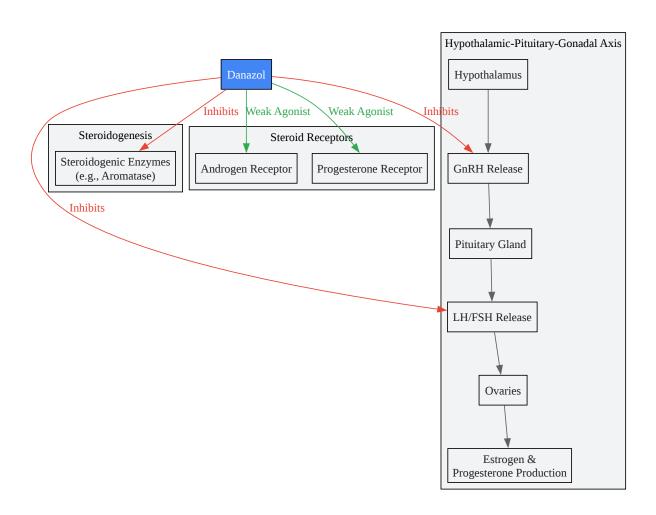




as an inhibitor of gonadotropin release from the pituitary gland and has been shown to inhibit several enzymes involved in steroidogenesis.[11][12]

The following diagram illustrates the established mechanisms of action for Danazol, providing context for the biological relevance of its synthesis from **2-hydroxymethylene ethisterone**.





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Signaling Pathways Modulated by Danazol.

Conclusion



2-Hydroxymethylene ethisterone is a valuable research chemical intermediate, indispensable for the synthesis of the therapeutic agent Danazol. While its own biological activity appears to be limited, its chemical properties and reactivity are of significant interest to medicinal chemists and drug development professionals. The synthetic protocol outlined in this guide, based on the Vilsmeier-Haack reaction, provides a viable route for its preparation. Further research into the specific properties and potential alternative applications of this intermediate could yield new insights in the field of steroid chemistry.

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